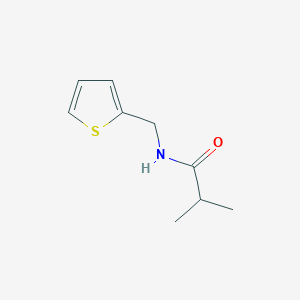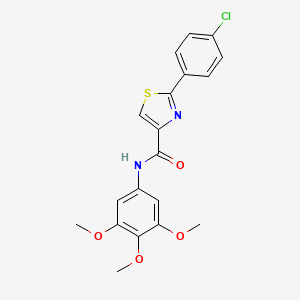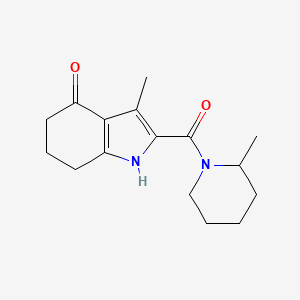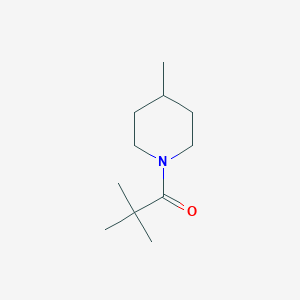
4-(4-Bromophenoxy)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)quinazoline typically involves the reaction of 4-bromophenol with quinazoline derivatives. One common method includes the nucleophilic substitution reaction where 4-bromophenol reacts with 4-chloroquinazoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Bromophenoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with diverse chemical properties.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: Due to its pharmacological properties, 4-(4-Bromophenoxy)quinazoline is being explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation and survival. By targeting these pathways, this compound can exert its anticancer effects.
Comparaison Avec Des Composés Similaires
4-(4-Bromophenoxy)quinazoline can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)quinazoline: Similar in structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activities.
4-(4-Methoxyphenoxy)quinazoline: Contains a methoxy group instead of a bromine atom
4-(4-Nitrophenoxy)quinazoline: Contains a nitro group, which can enhance its reactivity and potential use in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
4-(4-bromophenoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQASHAOMNOSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]-N-naphthalen-2-ylbutanamide](/img/structure/B7520545.png)

![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide](/img/structure/B7520557.png)
![N-cyclopropyl-2-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-2-phenylacetamide](/img/structure/B7520565.png)
![N-[2-[[2-(4-bromo-2-methylanilino)-2-oxoethyl]-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7520582.png)

![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520596.png)





![1-[4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7520625.png)
![4-Chloro-5-(2,5-dimethylphenoxy)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one](/img/structure/B7520631.png)
